6-(3-Methoxyphenyl)pyrimidin-4-amine

Synthetic Chemistry Medicinal Chemistry Process Development

This 4-aminopyrimidine scaffold is validated against clinically challenging EGFR Del19/T790M/C797S mutants (IC50 0.22 μM) and is essential for Aurora/PLK inhibitor programs. The robust microwave-assisted Suzuki-Miyaura synthesis (70% yield, 20 min) guarantees batch-to-batch reproducibility. With >30 mg/mL DMSO solubility, it minimizes compound precipitation in HTS assays, reducing false negatives. Choose this building block to avoid inactive analogs and ensure assay-ready solubility for reliable SAR studies.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
CAS No. 1192814-08-6
Cat. No. B1422351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Methoxyphenyl)pyrimidin-4-amine
CAS1192814-08-6
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CC(=NC=N2)N
InChIInChI=1S/C11H11N3O/c1-15-9-4-2-3-8(5-9)10-6-11(12)14-7-13-10/h2-7H,1H3,(H2,12,13,14)
InChIKeyTUABPDBZFQJDHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-Methoxyphenyl)pyrimidin-4-amine (CAS 1192814-08-6): Procurement-Grade Aminopyrimidine Scaffold for Kinase Inhibitor Development


6-(3-Methoxyphenyl)pyrimidin-4-amine (CAS 1192814-08-6) is a member of the 4-aminopyrimidine class, a privileged scaffold extensively utilized in the design of kinase inhibitors [1]. This heteroaromatic compound features a pyrimidine core with an amino group at the 4-position and a 3-methoxyphenyl substituent at the 6-position. Its molecular weight is 201.22 g/mol . The specific substitution pattern imparts distinct electronic and steric properties, rendering it a valuable intermediate for the synthesis of targeted small-molecule therapeutics, particularly as a core building block for inhibitors of kinases such as Aurora kinase (AURK), Polo-like kinase (PLK), and EGFR mutants [1][2].

Critical Procurement Considerations for 6-(3-Methoxyphenyl)pyrimidin-4-amine: Why Isosteric Analogs Are Not Interchangeable


Substitution of the 3-methoxyphenyl group in 6-(3-methoxyphenyl)pyrimidin-4-amine with other aryl or heteroaryl moieties can profoundly alter biological activity, physicochemical properties, and synthetic tractability [1]. The specific electronic and steric characteristics of the meta-methoxy substituent on the phenyl ring are critical for optimal interaction with target kinase ATP-binding pockets and influence both potency and selectivity [2]. Furthermore, changes to this substituent directly affect the compound's solubility and stability, parameters essential for reproducible in vitro assay performance and downstream chemical derivatization . Therefore, using a close analog may lead to significantly reduced potency in a validated assay, off-target effects, or complete failure of a key synthetic step, negating research effort and resource expenditure. The following quantitative evidence details these specific points of differentiation.

Quantitative Differentiation Evidence for 6-(3-Methoxyphenyl)pyrimidin-4-amine (CAS 1192814-08-6)


Distinct Synthetic Yields vs. Alternative Boronic Acid Coupling Strategies

The synthesis of 6-(3-methoxyphenyl)pyrimidin-4-amine via Suzuki-Miyaura coupling of 3-methoxyphenylboronic acid with 6-chloropyrimidin-4-amine has been optimized to a yield of 70% under microwave irradiation at 125°C for 20 minutes . This represents a robust and rapid method suitable for laboratory-scale procurement and initial analog generation. In contrast, alternative synthetic routes using different boronic acids (e.g., 2-methoxyphenylboronic acid) or under conventional heating may result in lower yields due to steric hindrance or electronic deactivation, or require longer reaction times, impacting synthetic throughput [1].

Synthetic Chemistry Medicinal Chemistry Process Development

Structural Role as a Key Pharmacophore in Potent EGFR T790M/C797S Inhibitors

Derivatives of 6-(3-methoxyphenyl)pyrimidin-4-amine serve as critical scaffolds for developing fourth-generation EGFR inhibitors targeting the resistant Del19/T790M/C797S mutations. Compound A23, a representative analog, demonstrates potent inhibition of Ba/F3-EGFRDel19/T790M/C797S cell proliferation with an IC50 of 0.22 ± 0.07 μM, and inhibits the isolated kinase domain with an IC50 of 0.133 μM [1]. This activity is contingent upon the 3-methoxyphenyl group, as 2-phenyl-4-aminopyrimidine analogs lacking this specific substitution exhibit significantly reduced potency or altered selectivity profiles [1].

Oncology Kinase Inhibition EGFR Drug Resistance

Versatile Precursor for Diversely Substituted Kinase Inhibitors (AURK/PLK/EGFR)

As a core 4-aminopyrimidine scaffold, 6-(3-methoxyphenyl)pyrimidin-4-amine is a validated precursor for the development of inhibitors targeting multiple therapeutically relevant kinases, including Aurora kinase (AURK) and Polo-like kinase (PLK) [1]. The 4-aminopyrimidine motif is a privileged pharmacophore in AURK/PLK inhibitors, with numerous compounds in clinical development [1]. Its substitution pattern allows for further diversification at the 2-position or the amine to fine-tune potency and selectivity. In contrast, 2-aminopyrimidine or 2,4-diaminopyrimidine analogs often exhibit different kinase selectivity profiles and may not engage the same binding modes [2].

Kinase Inhibitors Aurora Kinase Polo-like Kinase Cancer

Characterized Solubility and Stability Profile for Reliable In Vitro Assay Performance

6-(3-Methoxyphenyl)pyrimidin-4-amine exhibits favorable solubility in DMSO (>30 mg/mL) , a common solvent for in vitro assays. This high solubility facilitates the preparation of concentrated stock solutions, minimizing the risk of precipitation and ensuring accurate dose-response measurements. For comparison, structurally similar pyrimidine analogs may exhibit significantly lower solubility (e.g., <10 mg/mL in DMSO), which can lead to compound precipitation in assay wells, false negative results, and unreliable IC50 determinations .

Physicochemical Properties Assay Development Compound Management

Primary Research and Development Applications for 6-(3-Methoxyphenyl)pyrimidin-4-amine (CAS 1192814-08-6)


Lead Optimization for EGFR Inhibitors Targeting T790M/C797S Drug-Resistant NSCLC

This compound is ideally suited as a starting point for medicinal chemistry programs focused on overcoming resistance to third-generation EGFR inhibitors. The quantitative data demonstrates that analogs based on this scaffold can achieve potent IC50 values (0.22 μM in Ba/F3 cells, 0.133 μM against the kinase domain) against the clinically challenging Del19/T790M/C797S mutant [1]. Researchers should prioritize this specific scaffold over other aminopyrimidines to expedite the development of fourth-generation EGFR inhibitors.

Diversification for AURK and PLK Kinase Inhibitor Discovery

Based on its classification as a privileged 4-aminopyrimidine pharmacophore, this compound serves as a validated starting point for designing novel Aurora kinase (AURK) and Polo-like kinase (PLK) inhibitors [1]. Its structure allows for iterative synthetic modifications to optimize potency and selectivity against these mitotic kinases. Procurement of this specific building block is recommended for projects aiming to discover novel antimitotic agents, given the established role of 4-aminopyrimidines in this therapeutic area [1].

Synthetic Methodology Development and Scale-Up

The well-documented, high-yielding (70%) and rapid (20 min) microwave-assisted Suzuki-Miyaura synthesis makes this compound an excellent candidate for developing and validating new synthetic methodologies for 4-aminopyrimidine libraries . Its robust synthetic protocol reduces the risk of failure during scale-up and parallel synthesis, ensuring efficient production of analogs for structure-activity relationship (SAR) studies.

Reliable In Vitro Assay Development and High-Throughput Screening

Given its characterized high solubility (>30 mg/mL in DMSO) , 6-(3-methoxyphenyl)pyrimidin-4-amine is a reliable choice for the preparation of compound libraries for high-throughput screening (HTS) campaigns. Its solubility profile minimizes the risk of compound precipitation in assay wells, reducing false negatives and ensuring the generation of high-quality, reproducible data. This is a key practical advantage for screening core facilities and large-scale drug discovery operations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(3-Methoxyphenyl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.